

# In-Depth Technical Guide: 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde (CAS 207290-72-0)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde

**Cat. No.:** B152608

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde** is a heterocyclic organic compound featuring a thiophene ring substituted with a 4-hydroxypiperidine moiety and a formyl group. While detailed experimental and biological data in the public domain are scarce, its structural motifs suggest its potential as a versatile building block in medicinal chemistry and materials science. The thiophene core is a well-established pharmacophore in drugs targeting the central nervous system, and the 4-hydroxypiperidine group can enhance solubility and provide a key interaction point for biological targets. This document summarizes the available physicochemical properties of this compound and explores its potential applications based on the known reactivity of its constituent functional groups.

## Chemical and Physical Properties

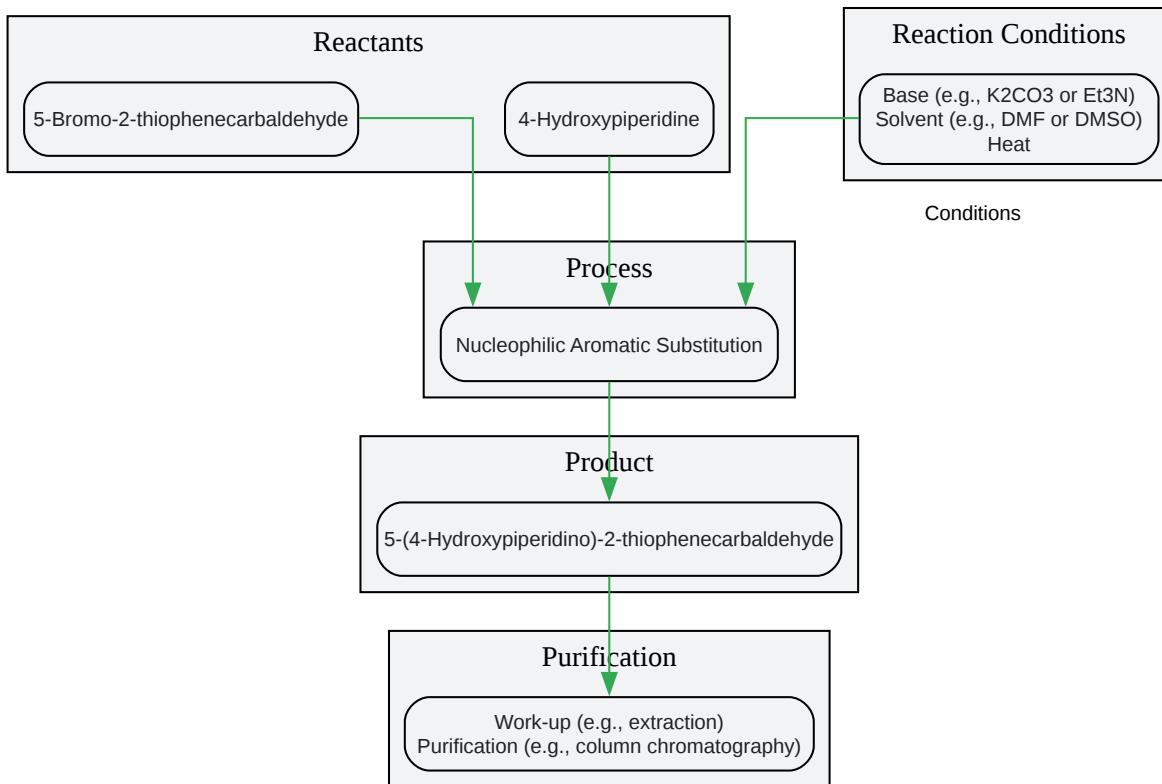
A comprehensive summary of the known quantitative data for **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde** is presented in the table below. This information has been aggregated from various chemical suppliers.

| Property          | Value                                             |
|-------------------|---------------------------------------------------|
| CAS Number        | 207290-72-0                                       |
| Molecular Formula | C <sub>10</sub> H <sub>13</sub> NO <sub>2</sub> S |
| Molecular Weight  | 211.28 g/mol                                      |
| Appearance        | Light yellow to brown crystalline powder          |
| Melting Point     | 143 - 147 °C                                      |
| Purity            | ≥97% to ≥98% (typically by GC)                    |
| SMILES            | O=Cc1ccc(s1)N2CCC(O)CC2                           |
| InChI Key         | Not readily available in searched literature.     |

## Potential Applications in Research and Development

While specific experimental applications of **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde** are not detailed in publicly available literature, its structure suggests several potential uses in drug discovery and organic synthesis.

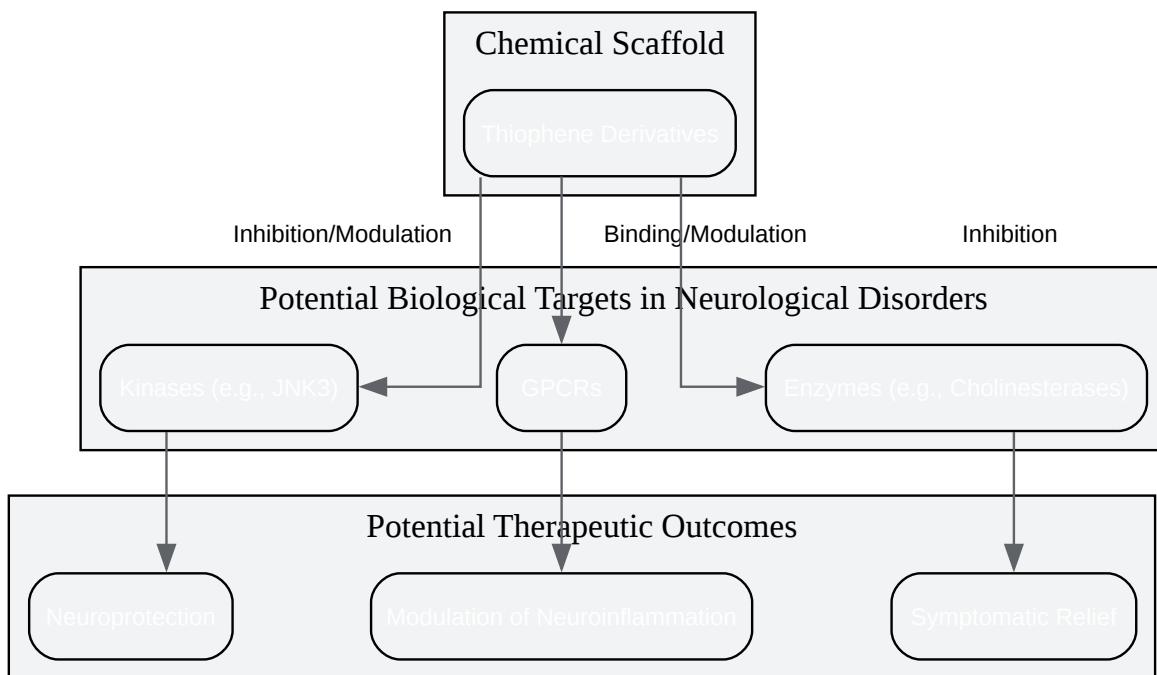
- Medicinal Chemistry: The thiophene nucleus is a privileged scaffold found in numerous FDA-approved drugs, including those for neurological disorders.<sup>[1]</sup> The lipophilicity of the thiophene ring can aid in crossing the blood-brain barrier.<sup>[1]</sup> The 4-hydroxypiperidine moiety can improve aqueous solubility and provides a hydrogen bond donor and acceptor, which can be crucial for target binding. This compound serves as a potential starting material for the synthesis of novel inhibitors or modulators for various biological targets. Thiophene-based compounds have shown activity as inhibitors of enzymes such as c-Jun N-terminal kinase 3 (JNK3), which are implicated in neurodegenerative diseases.<sup>[2]</sup>
- Organic Synthesis: The aldehyde functional group is highly reactive and can participate in a wide array of chemical transformations, including but not limited to:
  - Reductive amination to form secondary and tertiary amines.


- Wittig reactions to form alkenes.
- Aldol condensations to form  $\alpha,\beta$ -unsaturated ketones.
- Oxidation to a carboxylic acid.
- Reduction to an alcohol.

This reactivity makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

## Hypothetical Synthesis Workflow

Detailed experimental protocols for the synthesis of **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde** are not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles. A likely method would involve a nucleophilic aromatic substitution reaction between 5-bromo-2-thiophenecarbaldehyde and 4-hydroxypiperidine.


Below is a conceptual workflow for this proposed synthesis.

[Click to download full resolution via product page](#)

Caption: Hypothetical synthesis of **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde**.

## Biological Activity and Signaling Pathways

Currently, there is no publicly available data on the specific biological activity of **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde**. No studies have been found that detail its screening against biological targets, its mechanism of action, or its involvement in any signaling pathways. While thiophene derivatives are known to be involved in various therapeutic areas, including neurodegenerative disorders, specific data for this compound is lacking.[3][4] The general potential of thiophene-based compounds in this area is illustrated in the conceptual diagram below.



[Click to download full resolution via product page](#)

Caption: General therapeutic potential of thiophene derivatives in neurological disorders.

## Conclusion and Future Directions

**5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde** is a commercially available compound with physicochemical properties that make it an attractive starting point for chemical synthesis and drug discovery endeavors. However, the lack of published research on this specific molecule means that its true potential remains to be explored. Future work should focus on:

- Synthesis and Characterization: Detailed reporting of synthetic protocols and full characterization of the compound and its derivatives.
- Biological Screening: Evaluation of the compound in a variety of biological assays, particularly those relevant to neurological disorders, to identify potential therapeutic activities.
- Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to understand the contribution of the different structural components to any observed biological activity.

The information presented in this guide is intended to provide a foundation for researchers interested in exploring the potential of **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde**. It is clear that significant experimental work is required to fully elucidate the chemical and biological properties of this compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 3. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde (CAS 207290-72-0)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152608#5-4-hydroxypiperidino-2-thiophenecarbaldehyde-cas-number-207290-72-0>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)